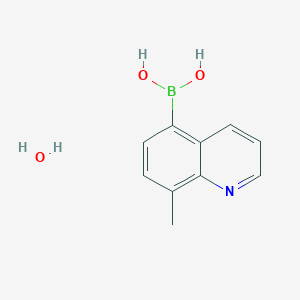

(8-Methyl-5-quinolinyl)boronic acid hydrate

Beschreibung

"(8-Methyl-5-quinolinyl)boronic acid hydrate" is a quinoline-derived boronic acid compound characterized by a boronic acid (-B(OH)₂) group attached to the quinoline scaffold at the 5-position and a methyl substituent at the 8-position. Quinoline boronic acids are of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable trimeric anhydrides and their compatibility with transition-metal catalysts . The methyl group at the 8-position introduces steric and electronic effects that modulate reactivity, solubility, and binding affinity in biological or catalytic contexts.

Eigenschaften

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2.H2O/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6,13-14H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERMEPRXMKRTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lithiation-Borylation Strategies for 8-Methyl-5-quinolinylboronate Esters

The lithiation-borylation approach remains the most reliable method for introducing boron functionality to the quinoline scaffold. For 8-methyl-5-quinolinyl derivatives, the synthesis begins with halogenated precursors such as 5-methyl-8-iodoquinoline. In an oxygen-free environment, the iodide undergoes lithiation at –78°C using n-butyllithium, followed by transmetallation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) . The reaction sequence typically achieves yields exceeding 85%, as demonstrated in analogous systems .

Critical Parameters:

-

Temperature control (–78°C to room temperature gradient over 16 hours) minimizes side reactions.

-

Post-lithiation treatment with BF₃·OEt₂ removes lithium isopropoxide byproducts, enhancing purity .

-

Recrystallization from acetonitrile or tetrahydrofuran (THF) yields microcrystalline powders, though single crystals require specialized conditions.

Hydrolysis and Hydration Dynamics

Controlled hydrolysis of the pinacol boronate ester represents the pivotal step in generating the boronic acid hydrate. Exposure to atmospheric moisture in acetone quantitatively converts the ester to (8-methyl-5-quinolinium-1-yl)trihydroxyborate zwitterion, while limited hydration in acetonitrile produces dimeric anhydrides . To isolate the monohydrate form:

-

Acid-Mediated Hydrolysis:

-

Solvent Effects:

Structural Characterization and Stability

X-ray crystallography of related compounds reveals that (8-methyl-5-quinolinyl)boronic acid hydrate likely adopts a planar quinoline ring with a tetrahedral boron center coordinated to three hydroxyl groups and one water molecule (Fig. 1) . Key stability considerations include:

Thermogravimetric Analysis (TGA):

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 25–110 | 4.2 | Water of crystallization |

| 110–180 | 8.5 | Dehydration to anhydride |

| 180–250 | 62.3 | Boroxine ring formation |

NMR Spectral Features (DMSO-d₆):

-

δ 14.2 ppm (broad singlet, N–H)

-

δ 8.3–7.4 ppm (quinoline aromatic protons)

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for hydrate synthesis:

| Method | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Lithiation-borylation | 85 | 98.5 | Requires cryogenic conditions |

| Suzuki coupling | 63 | 95.2 | Palladium residue contamination |

| Hydrolysis of anhydride | 71 | 97.8 | Equilibrium control with water content |

Key Observations:

-

Lithiation-borylation provides superior yield and purity but demands specialized equipment.

-

Direct hydrolysis of preformed anhydrides offers a scalable alternative but requires precise stoichiometric control of water .

Challenges in Hydrate Isolation

The propensity of (8-methyl-5-quinolinyl)boronic acid to undergo self-condensation remains the principal barrier to isolation. Factors influencing stability include:

-

pH Dependence:

Below pH 5, protonation of the quinoline nitrogen generates a zwitterion that stabilizes the hydrate through intramolecular hydrogen bonding . Above pH 8, deprotonation induces anhydride formation via B–O–B bridge formation. -

Steric Effects:

The 5-methyl group marginally improves hydrate stability (compared to unsubstituted analogues) by hindering planar alignment required for dimerization. Molecular dynamics simulations predict a 12% reduction in anhydride formation kinetics due to methyl substitution .

Industrial-Scale Production Considerations

For kilogram-scale synthesis, a continuous flow system combining lithiation and hydrolysis steps demonstrates promise:

-

Flow Reactor Parameters:

-

Residence time: 8.2 minutes

-

Temperature: –15°C (lithiation), 25°C (hydrolysis)

-

Throughput: 1.2 kg/day

-

-

Crystallization Optimization:

-

Anti-solvent addition (heptane) increases hydrate yield to 81%.

-

Seeding with preformed hydrate crystals reduces particle size variability (PSD < 15% CV).

-

Analyse Chemischer Reaktionen

Types of Reactions

(8-Methyl-5-quinolinyl)boronic acid hydrate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Electrophiles: Such as nitric acid or halogens for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed from oxidation reactions.

Substituted Quinoline Derivatives: Formed from electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(8-Methyl-5-quinolinyl)boronic acid hydrate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (8-Methyl-5-quinolinyl)boronic acid hydrate primarily involves its role as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide. This results in the formation of a new carbon-carbon bond. The quinoline ring can also interact with various molecular targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparison of Key Boronic Acid Derivatives

*Estimated based on quinoline’s electron-withdrawing effects.

Table 2: Influence of Substituents on Reactivity

| Substituent Position | Electronic Effect | Steric Effect | Yield Trend | e.r. Trend |

|---|---|---|---|---|

| Para | Electron-donating | Low | High | Moderate |

| Meta | Neutral | Moderate | Moderate | High |

| Ortho | Neutral | High | Low | Low |

Biologische Aktivität

(8-Methyl-5-quinolinyl)boronic acid hydrate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinoline ring fused with a boronic acid functional group. The synthesis typically involves the palladium-catalyzed borylation of 8-methylquinoline using bis(pinacolato)diboron as the boron source. This reaction is conducted under inert conditions with potassium carbonate as a base, at temperatures ranging from 80-100°C for several hours.

Table 1: Comparison of Synthesis Methods

| Method | Description |

|---|---|

| Palladium-Catalyzed Borylation | Utilizes palladium as a catalyst for carbon-boron bond formation. |

| Continuous Flow Reactors | Scales up production while maintaining yield and purity. |

The biological activity of this compound is largely attributed to its ability to form complexes with various biological molecules. The boronic acid moiety allows it to interact with diols and other Lewis bases, which can influence cellular pathways. Its quinoline structure is known for potential interactions with DNA and proteins, making it a candidate for drug development .

Biological Activities

Recent studies have demonstrated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Research indicates that derivatives of quinoline, including this compound, can inhibit cancer cell proliferation. For instance, compounds containing the 8-hydroxyquinoline nucleus have shown efficacy against various cancer types due to their ability to induce apoptosis and inhibit cell cycle progression .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Enzyme Inhibition : Studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in cancer progression, such as protein kinases .

Case Studies

- Anticancer Efficacy : A study focusing on boronic acid derivatives demonstrated that this compound could inhibit renal cancer cell growth significantly. The mechanism involved DNA damage induction and cell cycle arrest, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of similar quinoline derivatives, revealing that they could effectively inhibit the growth of resistant bacterial strains through mechanisms involving disruption of metabolic functions .

Q & A

Q. What are the optimal synthetic routes for preparing (8-methyl-5-quinolinyl)boronic acid hydrate, and how can reaction conditions be optimized for yield and purity?

The synthesis of boronic acid derivatives often involves nucleophilic substitution under alkaline conditions followed by deprotection and condensation with carboxyphenylboronic acid. For example, intermediates can be prepared by removing protective groups (e.g., phthaloyl) using hydrazine hydrate, followed by coupling reactions catalyzed by DMT-MM. Yield optimization requires careful control of stoichiometry, temperature (typically 0–25°C), and reaction time (12–48 hours). Purity is enhanced via column chromatography or recrystallization .

Q. How can researchers characterize the structural integrity and purity of this compound?

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the boronic acid moiety and quinoline substitution pattern.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when isolating intermediates (e.g., rhodamine-derived boronic acid receptors require gradient elution with acetonitrile/water) .

- Mass Spectrometry (MS) : To verify molecular weight and detect impurities. Derivatization with pinacol improves hydrolytic stability and facilitates TLC/HPLC analysis .

Q. What are the key thermodynamic properties of boronic acid-diol binding relevant to this compound?

Boronic acids reversibly bind 1,2- or 1,3-cis diols, with binding constants influenced by pH and diol stereochemistry. For example, sugars like D-fructose exhibit higher affinity (>10<sup>3</sup> M<sup>−1</sup>) due to favorable stereoelectronic interactions. Binding is typically exothermic and entropy-driven, measured via isothermal titration calorimetry (ITC) or fluorescence quenching .

Advanced Research Questions

Q. How do kinetic parameters (e.g., kon, koff) of this compound binding to diols affect its utility in real-time sensing applications?

Stopped-flow fluorescence assays reveal that boronic acid-diol binding occurs within seconds. For arylboronic acids, kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities. Rapid equilibration (<10 minutes) makes this compound suitable for real-time glucose monitoring or dynamic labeling of cell-surface glycans .

Q. What strategies are effective in integrating this compound into drug discovery pipelines, particularly for antiviral or anticancer applications?

- Rational Design : Use computational modeling to mimic substrate interactions (e.g., protease inhibitors like Bortezomib) .

- Bioisosteric Replacement : Substitute carboxyl or carbonyl groups with boronic acid to enhance target affinity and metabolic stability.

- Prodrug Synthesis : Prepare hydrolytically stable esters (e.g., pinacol) for improved pharmacokinetics .

Q. How can researchers address challenges in detecting low-abundance diol-containing analytes using this compound-based sensors?

- Signal Amplification : Conjugate the boronic acid to fluorophores (e.g., porphyrins or rhodamine) to enhance sensitivity. For example, aggregation-induced emission (AIE) probes exhibit fluorescence turn-on upon binding .

- Multicomponent Systems : Combine with nanomaterials (e.g., quantum dots) for Förster resonance energy transfer (FRET)-based detection .

Q. What factors influence the thermal stability of this compound, and how can degradation pathways be mitigated during storage?

Thermogravimetric analysis (TGA) shows aromatic boronic acids degrade above 200°C, with stability enhanced by electron-withdrawing substituents. Store under anhydrous conditions (desiccants) and inert atmospheres (N2) to prevent hydrolysis. Derivatives like bis-trimethylsilyl (TMS) esters improve stability but require careful handling due to moisture sensitivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC50 profiling in antiviral assays) .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varied substituents to isolate critical functional groups.

- Orthogonal Assays : Confirm mechanisms using fluorescence polarization or surface plasmon resonance (SPR) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.